molecular formula C27H21N3 B14704000 2,4,6-Tristyryl-S-triazine CAS No. 21577-41-3

2,4,6-Tristyryl-S-triazine

Cat. No.: B14704000
CAS No.: 21577-41-3
M. Wt: 387.5 g/mol
InChI Key: NKWZFTHTVVPSJM-UHFFFAOYSA-N
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Description

2,4,6-Tristyryl-S-triazine is a chemical compound belonging to the triazine family, characterized by its three styryl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tristyryl-S-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This method is atom-efficient and straightforward, operating smoothly under air atmosphere. The yields of this reaction can range from 18% to 72% .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using iron-catalyzed processes. The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tristyryl-S-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine hydrides .

Scientific Research Applications

2,4,6-Tristyryl-S-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tristyryl-S-triazine involves its interaction with specific molecular targets and pathways. For instance, in the presence of ferric chloride, it forms a complex that can be used for the spectrophotometric determination of iron. This complex formation is crucial for its function as an analytical reagent .

Properties

CAS No.

21577-41-3

Molecular Formula

C27H21N3

Molecular Weight

387.5 g/mol

IUPAC Name

2,4,6-tris(2-phenylethenyl)-1,3,5-triazine

InChI

InChI=1S/C27H21N3/c1-4-10-22(11-5-1)16-19-25-28-26(20-17-23-12-6-2-7-13-23)30-27(29-25)21-18-24-14-8-3-9-15-24/h1-21H

InChI Key

NKWZFTHTVVPSJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C=CC3=CC=CC=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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